![molecular formula C20H17N3O2S B2568690 N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049420-50-9](/img/structure/B2568690.png)

N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

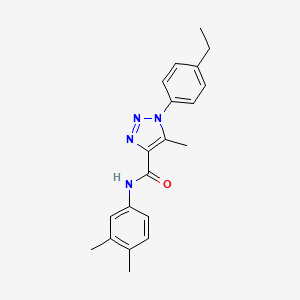

“N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide” is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives . These compounds have been reported to possess diverse pharmacological properties such as anticancer, antitubercular, antibacterial, antifungal, and others .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives has been reported to be achieved under microwave activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . The reactions demonstrated the benefits of microwave reactions: convenient operation, short reaction time, and good yields .Molecular Structure Analysis

The molecular structure of “N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide” can be characterized by techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis

The chemical reactions involving “N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide” and similar compounds can be facilitated by microwave activation . This method provides rapid access to functionalized imidazo[2,1-b]thiazoles under mild transition-metal-free conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide” can be determined using spectroscopic techniques such as IR, NMR, and Mass spectroscopy .Applications De Recherche Scientifique

- Thiazole derivatives have shown promise as analgesic and anti-inflammatory agents. Researchers have explored their ability to alleviate pain and reduce inflammation, making them potential candidates for managing conditions such as arthritis and other inflammatory disorders .

- Thiazoles have been explored as potential antitumor agents. Their cytotoxic activity against cancer cells makes them interesting candidates for further investigation. Researchers have synthesized various thiazole derivatives to evaluate their efficacy against different cancer types .

- Thiazoles serve as a valuable scaffold for designing new drug molecules. Researchers modify the thiazole ring to create compounds with specific pharmacological properties. For instance, the presence of a thiazole ring in certain antiretroviral drugs (e.g., Ritonavir) highlights its significance in drug development .

Analgesic and Anti-Inflammatory Effects

Antitumor and Cytotoxic Properties

Drug Development Scaffold

Mécanisme D'action

Target of Action

The primary target of N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the survival and virulence of Mtb .

Mode of Action

N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide interacts with its target, Pantothenate synthetase, resulting in the inhibition of the enzyme . This interaction disrupts the normal functioning of the enzyme, leading to a decrease in the survival and virulence of Mtb .

Biochemical Pathways

The inhibition of Pantothenate synthetase by N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide affects the biosynthesis of Coenzyme A (CoA), a critical component in various metabolic pathways . The disruption of these pathways leads to a decrease in the survival and virulence of Mtb .

Pharmacokinetics

The compound was designed and predicted using in silico admet .

Result of Action

The result of the action of N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is the inhibition of the growth of Mtb . This is achieved by inhibiting the activity of Pantothenate synthetase, leading to a decrease in the survival and virulence of Mtb .

Orientations Futures

The future directions in the research of “N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide” and similar compounds could involve the design and synthesis of novel imidazo[2,1-b]thiazole analogues for various pharmacological applications . Further development of regioselective C–H chalcogenation and functionalization of substituted benzo[4,5]imidazo[2,1-b]thiazoles are also underway .

Propriétés

IUPAC Name |

N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c1-25-16-9-7-15(8-10-16)17-12-23-18(13-26-20(23)22-17)19(24)21-11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCSIOXMUZWBBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2568608.png)

![1-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-2,2-diphenylethanone](/img/structure/B2568612.png)

![[1-(4-Methoxypyridin-2-yl)cyclohexyl]methanamine](/img/structure/B2568616.png)

![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-chlorobenzamide](/img/structure/B2568617.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2568625.png)

![N-[(1-Aminocycloheptyl)methyl]-2-(5-tert-butyltetrazol-2-yl)acetamide;hydrochloride](/img/structure/B2568626.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid](/img/structure/B2568627.png)

![3-(phenylthio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one](/img/structure/B2568628.png)

![N-(2,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2568629.png)